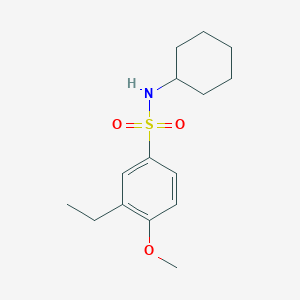![molecular formula C17H25N3O B256413 N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B256413.png)
N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide, commonly known as PB-22, is a synthetic cannabinoid that belongs to the family of designer drugs. It was first synthesized in 2012 by a team of researchers led by Professor Adam Winstock at King's College London. PB-22 is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Mecanismo De Acción
PB-22 acts as an agonist of the CB1 receptor, which is primarily found in the central nervous system. When PB-22 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
PB-22 has been shown to have a range of physiological and biochemical effects. It has been found to increase appetite, reduce pain, and have anti-inflammatory effects. PB-22 has also been shown to have anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PB-22 has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor and has a high affinity for this receptor. This makes it an excellent tool for studying the physiological and biochemical effects of cannabinoids. However, PB-22 has several limitations. It is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids. Additionally, it is a designer drug and may have unknown side effects.
Direcciones Futuras
There are several future directions for research on PB-22. One area of research is the development of new synthetic cannabinoids that have improved pharmacological properties. Another area of research is the investigation of the effects of cannabinoids on the immune system. Finally, research is needed to determine the long-term effects of synthetic cannabinoids on human health.
Conclusion
PB-22 is a synthetic cannabinoid that has been extensively used in scientific research to study the physiological and biochemical effects of cannabinoids. It is a potent agonist of the CB1 receptor and has several advantages for use in lab experiments. However, it is a designer drug and may have unknown side effects. Future research is needed to determine the long-term effects of synthetic cannabinoids on human health.
Métodos De Síntesis
The synthesis of PB-22 involves a multistep process that starts with the reaction of 2-aminobenzimidazole with 1-bromo-3-pentanone to form N-(1-bromo-3-pentanoyl)-2-aminobenzimidazole. This intermediate is then reacted with methylamine to form N-(1-methyl-2-aminobenzimidazol-1-yl)-3-pentanamide. The final step involves the reaction of this intermediate with butyric anhydride to form PB-22.
Aplicaciones Científicas De Investigación
PB-22 has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 receptor and is a potent agonist of this receptor. PB-22 has been used in studies to investigate the effects of cannabinoids on appetite, pain, and inflammation.
Propiedades
Nombre del producto |
N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide |
|---|---|
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-5-8-12-20-15-11-7-6-10-14(15)19-16(20)13-18-17(21)9-4-2/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3,(H,18,21) |
Clave InChI |
KVJPTILESCRLPL-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC |
SMILES canónico |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



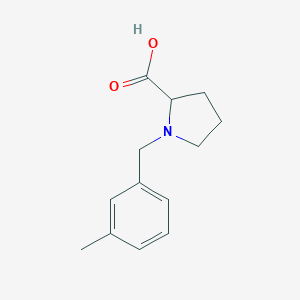
![3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile](/img/structure/B256331.png)

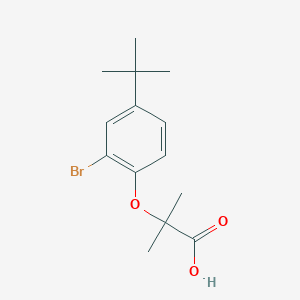
![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine](/img/structure/B256365.png)
![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)
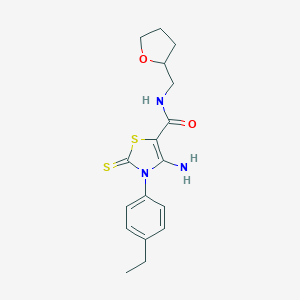
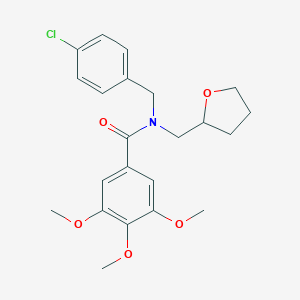
![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)
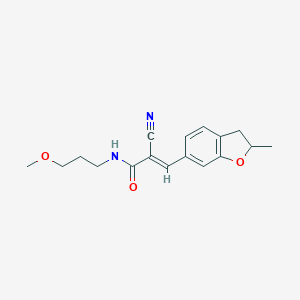
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)
